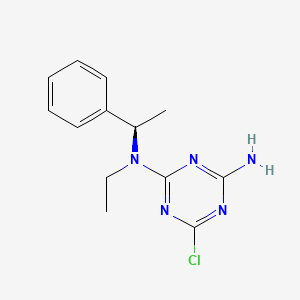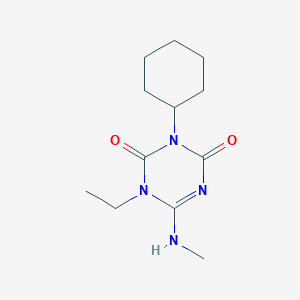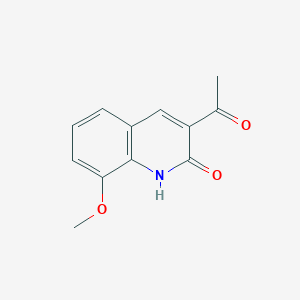
Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylate ester group. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its reactivity and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate typically involves the diastereoselective reaction of dimethyl (2R,3R)-3-aryl(pyridyl)glutamate hydrochlorides . This method ensures the formation of the desired stereoisomer with high selectivity. The reaction conditions often include the use of neutralizing agents and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar diastereoselective methods. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The products vary depending on the nucleophile used, but common products include esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The pathways involved can include inhibition or activation of enzymatic reactions, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate is unique due to its specific (2R,3R) stereochemistry, which imparts distinct reactivity and interaction profiles compared to its stereoisomers and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
XQMDYEQHVQBQMQ-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CCN1)C(=O)OC |
Kanonische SMILES |
CC1C(CCN1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


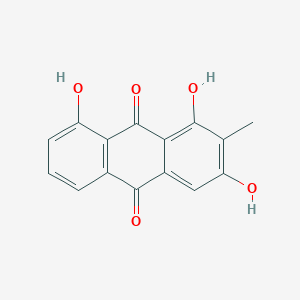
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
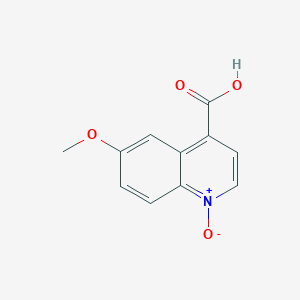
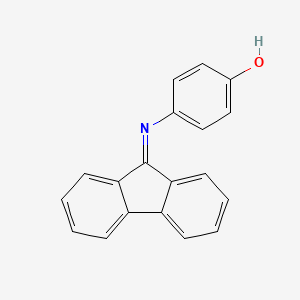
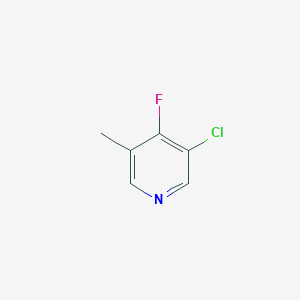
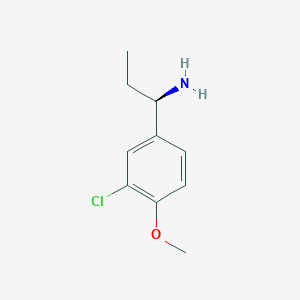

![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
